molecular formula C17H19N3O3S B12905795 1-Cyclohexene-1-carboxylic acid, 2-((5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)- CAS No. 160893-98-1

1-Cyclohexene-1-carboxylic acid, 2-((5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-

Cat. No.: B12905795
CAS No.: 160893-98-1
M. Wt: 345.4 g/mol
InChI Key: YSNOZZZDWRAZSF-UHFFFAOYSA-N
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Description

1-Cyclohexene-1-carboxylic acid, 2-((5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)- is a complex organic compound that features a cyclohexene ring, a carboxylic acid group, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexene-1-carboxylic acid, 2-((5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)- typically involves multiple steps. One common approach is to start with the preparation of the thiadiazole ring, which can be synthesized from the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative. The ethoxyphenyl group is then introduced through a nucleophilic substitution reaction. Finally, the cyclohexene ring and carboxylic acid group are incorporated through a series of cyclization and oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexene-1-carboxylic acid, 2-((5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Cyclohexene-1-carboxylic acid, 2-((5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: It is explored for use in the development of novel polymers and materials with unique electronic and optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-Cyclohexene-1-carboxylic acid, 2-((5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The thiadiazole moiety is known to interact with biological targets, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexene-1-carboxylic acid, 2-((5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)- is unique due to its combination of a cyclohexene ring, carboxylic acid group, and thiadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

160893-98-1

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

2-[[5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]cyclohexene-1-carboxylic acid

InChI

InChI=1S/C17H19N3O3S/c1-2-23-14-10-6-4-8-12(14)15-19-20-17(24-15)18-13-9-5-3-7-11(13)16(21)22/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,18,20)(H,21,22)

InChI Key

YSNOZZZDWRAZSF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C(S2)NC3=C(CCCC3)C(=O)O

Origin of Product

United States

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